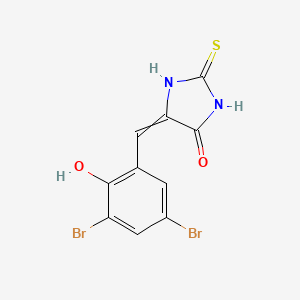
Bromophenol thiohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromophenol thiohydantoin is a compound that combines a brominated phenol group with a thiohydantoin moiety. It has garnered attention in scientific research due to its potential biological activities, particularly as an inhibitor of certain bacterial enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bromophenol thiohydantoin typically involves the reaction of bromophenol with thiohydantoin derivatives. One common method is the condensation of bromophenol with thiourea in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiohydantoin ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Bromophenol thiohydantoin can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiohydantoin ring can be reduced to form thiohydantoins with different oxidation states.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiohydantoin derivatives.
Substitution: Substituted thiohydantoin derivatives with various functional groups.
Scientific Research Applications
Bromophenol thiohydantoin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential as an antimicrobial agent is being explored due to its ability to inhibit bacterial enzymes.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
Mechanism of Action
The mechanism of action of bromophenol thiohydantoin involves its interaction with specific molecular targets. For example, as an inhibitor of DisA, it binds to the enzyme’s active site, preventing the synthesis of c-di-AMP, a crucial bacterial second messenger. This inhibition disrupts bacterial signaling and can lead to reduced bacterial virulence and survival .
Comparison with Similar Compounds
Similar Compounds
Thiohydantoin derivatives: These compounds share the thiohydantoin moiety but may lack the bromophenol group.
Brominated phenols: These compounds contain the bromophenol group but do not have the thiohydantoin ring.
Uniqueness
Bromophenol thiohydantoin is unique due to the combination of both bromophenol and thiohydantoin groups, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C10H6Br2N2O2S |
|---|---|
Molecular Weight |
378.04 g/mol |
IUPAC Name |
5-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-5-1-4(8(15)6(12)3-5)2-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17) |
InChI Key |
LZPGGHKJSQSUDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=C2C(=O)NC(=S)N2)O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















